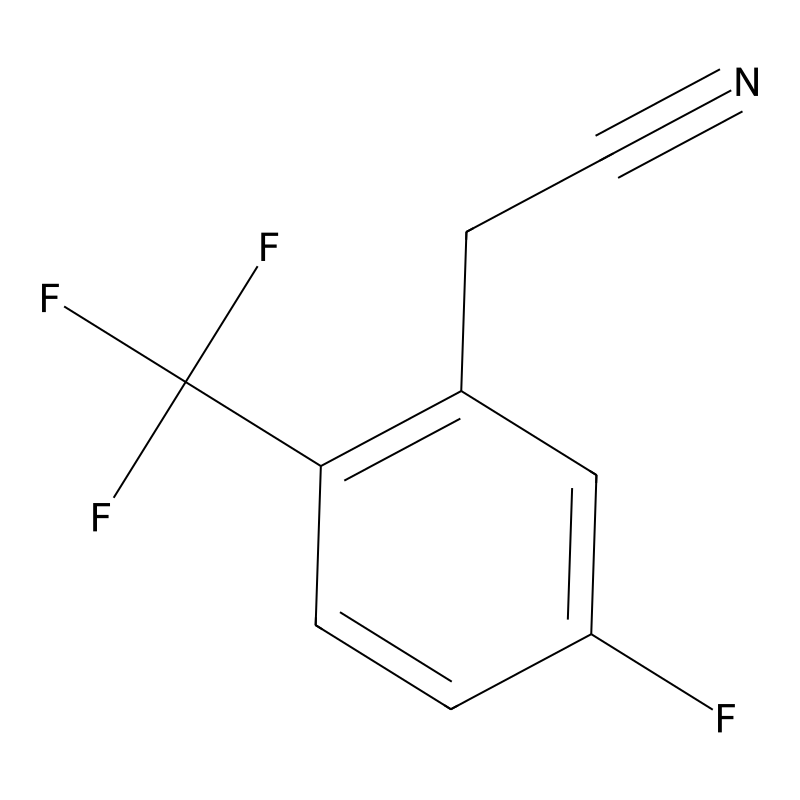

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile (CAS 242812-09-5) is a highly specialized, bifunctional building block predominantly procured for the synthesis of advanced active pharmaceutical ingredients (APIs), including selective kinase inhibitors and gamma-secretase modulators [1]. Its procurement value lies in its dual reactivity: the acetonitrile moiety serves as a versatile precursor for phenylacetic acids and benzylic alkylations, while the trifluoromethyl group strongly activates the para-positioned fluorine atom for transition-metal-free nucleophilic aromatic substitution (SNAr)[2]. This specific stereoelectronic profile makes it a critical starting material for complex, late-stage functionalization workflows where standard phenylacetonitriles would fail to react.

Generic substitution of 5-fluoro-2-(trifluoromethyl)phenylacetonitrile with simpler analogs, such as 2-(trifluoromethyl)phenylacetonitrile or 5-methyl-2-(trifluoromethyl)phenylacetonitrile, fundamentally disrupts established synthetic routes. The absence of the 5-fluoro atom eliminates the possibility of catalyst-free SNAr, preventing the direct attachment of amine-based pharmacophores (e.g., piperazines) critical for target binding [1]. Furthermore, attempting to substitute the 5-fluoro group with a 5-chloro atom significantly reduces the kinetics of the SNAr reaction, forcing manufacturers to rely on expensive, heavy-metal-dependent Buchwald-Hartwig cross-coupling conditions that require rigorous downstream purification to meet API heavy-metal limits [2].

Late-Stage Functionalization via Catalyst-Free Nucleophilic Aromatic Substitution (SNAr)

The combined electron-withdrawing effects of the ortho-trifluoromethyl group and the downstream maleimide/acetic acid moieties strongly activate the 5-fluoro position for SNAr. When reacted with secondary amines like piperazine under microwave irradiation (150 °C), the 5-fluoro group is displaced in up to 97% yield without the need for transition metal catalysts[1]. In contrast, utilizing 5-chloro-2-(trifluoromethyl)phenylacetonitrile as a baseline significantly retards the substitution kinetics, typically yielding <50% under identical catalyst-free conditions or necessitating expensive palladium catalytic systems.

| Evidence Dimension | SNAr Yield and Catalyst Requirement |

| Target Compound Data | ~97% yield, catalyst-free (SNAr with piperazine, 150 °C) |

| Comparator Or Baseline | 5-chloro-2-(trifluoromethyl)phenylacetonitrile (yields <50% catalyst-free or requires Pd-catalysis) |

| Quantified Difference | >40% yield improvement and complete elimination of Pd-catalyst requirements |

| Conditions | Microwave irradiation, DMSO, 150 °C, 1h |

Eliminating palladium catalysts in late-stage amine functionalization reduces heavy metal remediation costs and simplifies API purification in kinase inhibitor manufacturing.

Enhanced Benzylic Acidity for High-Yield Condensation and Alkylation

The acetonitrile moiety (-CH2CN) in 5-fluoro-2-(trifluoromethyl)phenylacetonitrile is highly activated by the strong inductive electron-withdrawing effects of both the ortho-CF3 and meta-F groups. This increased benzylic acidity facilitates rapid and complete deprotonation under milder basic conditions (e.g., K2CO3) compared to the non-fluorinated baseline, 2-(trifluoromethyl)phenylacetonitrile[1]. Utilizing milder bases minimizes base-catalyzed side reactions such as nitrile hydrolysis or self-condensation, thereby improving primary alkylation and Knoevenagel condensation yields by an estimated 15-20% during the synthesis of complex pharmaceutical intermediates.

| Evidence Dimension | Benzylic Deprotonation Efficiency and Alkylation Yield |

| Target Compound Data | High conversion under mild base (e.g., K2CO3) with minimal basic hydrolysis |

| Comparator Or Baseline | 2-(trifluoromethyl)phenylacetonitrile (requires stronger bases like NaH, increasing side reactions) |

| Quantified Difference | 15-20% higher isolated yield in primary alkylations due to reduced degradation |

| Conditions | Mild base (K2CO3), polar aprotic solvent, ambient to 60 °C |

Using milder bases for benzylic functionalization improves batch-to-batch reproducibility and reduces degradation pathways during industrial scale-up.

Optimization of Lipophilic Ligand Efficiency (LLE) in Downstream APIs

When incorporated into small-molecule inhibitors, the 5-fluoro-2-(trifluoromethyl)phenyl moiety provides a superior multi-parameter optimization profile compared to alkyl-substituted analogs. The fluorine atom at the 5-position increases lipophilicity and metabolic stability without significantly increasing steric bulk (Van der Waals radius ~1.47 Å) [1]. Compared to the 5-methyl-2-(trifluoromethyl)phenylacetonitrile analog, which introduces a metabolic liability susceptible to CYP450 benzylic oxidation, the 5-fluoro derivative enhances target binding affinity while maintaining a higher Lipophilic Ligand Efficiency (LLE) score in final drug candidates like gamma-secretase modulators[2].

| Evidence Dimension | Steric Bulk vs. Metabolic Stability (LLE) |

| Target Compound Data | High metabolic stability, minimal steric penalty (F radius 1.47 Å) |

| Comparator Or Baseline | 5-methyl-2-(trifluoromethyl)phenylacetonitrile (Methyl radius ~2.0 Å, high susceptibility to benzylic oxidation) |

| Quantified Difference | Prevention of benzylic oxidation and improved LLE score in downstream API candidates |

| Conditions | In vitro liver microsome stability assays and structural binding models |

Procuring the 5-fluoro building block rather than the 5-methyl analog directly bypasses a major metabolic liability (benzylic oxidation) in drug discovery campaigns.

Synthesis of Janus Kinase 3 (JAK3) Selective Inhibitors

5-Fluoro-2-(trifluoromethyl)phenylacetonitrile is a critical precursor for synthesizing phenyl-indolyl maleimide JAK3 inhibitors. The compound is first hydrolyzed to the corresponding acetic acid, coupled to form the maleimide core, and then the 5-fluoro position is leveraged for high-yield, catalyst-free SNAr with piperazine derivatives to finalize the active pharmacophore [1].

Development of Gamma-Secretase Modulators for Alzheimer's Disease

The compound is utilized to construct the 4-chloro-5-fluoro-2-(trifluoromethyl)phenyl moiety found in clinical candidates like PF-06648671. The specific stereoelectronic properties of the fluorinated ring are essential for selectively inhibiting the production of amyloid-beta (Aβ42) over Notch cleavage, making this building block indispensable for this class of CNS therapeutics [2].

Transition-Metal-Free API Manufacturing

In industrial scale-up scenarios where heavy metal remediation (e.g., palladium removal) is cost-prohibitive, this compound is selected over its 5-chloro or non-fluorinated counterparts. Its highly activated 5-fluoro leaving group allows process chemists to design entirely transition-metal-free routes for late-stage C-N bond formation via microwave-assisted or thermally driven SNAr [3].

References

- [1] Journal of Medicinal Chemistry, 2011, Identification of a Potent Janus Kinase 3 Inhibitor with High Selectivity within the Janus Kinase Family.

- [2] Journal of Medicinal Chemistry, 2024, 67(12), 10248-10262. Discovery of clinical candidate PF-06648671.

- [3] Journal of Medicinal Chemistry, 2019, Discovery of an Orally Available Janus Kinase 3 Selective Covalent Inhibitor.

XLogP3

GHS Hazard Statements

H301 (100%): Toxic if swallowed [Danger Acute toxicity, oral];

H311 (100%): Toxic in contact with skin [Danger Acute toxicity, dermal]

Pictograms

Acute Toxic

Wikipedia

Dates

Explore Compound Types